molecular formula C19H18ClN5O3S B11600358 N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide

N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide

Cat. No.: B11600358
M. Wt: 431.9 g/mol
InChI Key: BVUUEBMELJACCO-UHFFFAOYSA-N
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Description

N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a pyridine ring, a chlorophenyl group, and an imidazolidinone moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylamine with ethyl acetoacetate to form an intermediate, which is then reacted with pyridine-4-carboxylic acid and thiourea under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18ClN5O3S

Molecular Weight

431.9 g/mol

IUPAC Name

N-[5-[2-(4-chloroanilino)-2-oxoethyl]-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-4-carboxamide

InChI

InChI=1S/C19H18ClN5O3S/c1-2-24-18(28)15(11-16(26)22-14-5-3-13(20)4-6-14)25(19(24)29)23-17(27)12-7-9-21-10-8-12/h3-10,15H,2,11H2,1H3,(H,22,26)(H,23,27)

InChI Key

BVUUEBMELJACCO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=NC=C2)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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